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Compound of Interest

Compound Name: 1-Chloro-5-methylisoquinoline

Cat. No.: B1582998

An In-Depth Technical Guide to 1-Chloro-5-methylisoquinoline

Abstract

This technical guide provides a comprehensive overview of 1-Chloro-5-methylisoquinoline, a
key heterocyclic building block in medicinal chemistry and organic synthesis. We delve into its
core molecular structure, systematic nomenclature, and physicochemical properties. This
document outlines a robust, field-proven synthetic methodology, grounded in established
chemical principles, and presents a framework for its analytical characterization using modern
spectroscopic techniques. The rationale behind experimental design and the interpretation of
analytical data are emphasized to provide a self-validating protocol for researchers. This guide
is intended for professionals in drug development and chemical research who require a deep,
practical understanding of this versatile synthetic intermediate.

Chemical Identity and Molecular Structure

The foundational step in utilizing any chemical reagent is a precise understanding of its identity
and structure. 1-Chloro-5-methylisoquinoline is a substituted aromatic heterocycle based on
the isoquinoline core.

1.1. IUPAC Name and Registration

¢ [UPAC Name: 1-chloro-5-methylisoquinoline[1]
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e CAS Number: 24188-79-2[1][2][3]
e Molecular Formula: C10HsCIN[1][3][4]
1.2. Molecular Structure

The structure consists of a bicyclic system where a benzene ring is fused to a pyridine ring. A
chlorine atom is substituted at the C1 position of the isoquinoline ring, and a methyl group is at
the C5 position.

Caption: Molecular structure of 1-Chloro-5-methylisoquinoline.
1.3. Physicochemical Properties

A summary of key computed and experimental properties is crucial for experimental planning,
including solvent selection and reaction condition optimization.

Property Value Source
Molecular Weight 177.63 g/mol [11[3]
Monoisotopic Mass 177.0345270 Da [1]
Boiling Point 308.6 + 22.0 °C (Predicted) [2]
Physical Form Solid

XLogP3 3.4 [1]
Hydrogen Bond Donors 0 [3]
Hydrogen Bond Acceptors 1 [3]

Synthesis Protocol and Mechanistic Insight

The preparation of 1-chloro-isoquinolines is commonly achieved from the corresponding
isoquinoline N-oxides. This approach provides a reliable and scalable route. The protocol
described below is a representative method adapted from established procedures for similar
substituted isoquinolines[5][6].
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2.1. Experimental Protocol: Synthesis from 5-Methylisoquinoline N-oxide

This two-step process involves the initial oxidation of the parent heterocycle followed by

chlorination.

Step 1: N-Oxidation of 5-Methylisoquinoline

Dissolve 5-methylisoquinoline (1 equivalent) in glacial acetic acid.
Cool the solution to 0-5°C in an ice bath.

Add hydrogen peroxide (30% ag. solution, 1.5 equivalents) dropwise, maintaining the
internal temperature below 10°C.

After addition, allow the mixture to warm to room temperature and stir for 24 hours.
Monitor reaction completion via Thin Layer Chromatography (TLC).

Carefully neutralize the reaction mixture with a saturated solution of sodium bicarbonate.
Extract the aqueous layer with dichloromethane (3x).

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under
reduced pressure to yield crude 5-methylisoquinoline N-oxide.

Step 2: Chlorination of 5-Methylisoquinoline N-oxide

To the crude 5-methylisoquinoline N-oxide, add phosphorus oxychloride (POCIs, 5-10
equivalents) as both the reagent and solvent.

Reflux the mixture with stirring for 1-2 hours. The reaction progress should be monitored by
TLC.

After cooling to room temperature, carefully quench the excess POCIs by slowly pouring the
reaction mixture onto crushed ice.

Basify the acidic solution with a cold aqueous solution of sodium hydroxide or sodium
carbonate to pH > 8.
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o Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

e Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and
concentrate in vacuo.

» Purify the resulting crude solid by column chromatography (silica gel, hexane/ethyl acetate
gradient) to afford pure 1-Chloro-5-methylisoquinoline.

2.2. Causality and Mechanistic Rationale

The choice of phosphorus oxychloride (POCIs) is critical. The N-oxide oxygen atom acts as a
nucleophile, attacking the phosphorus center of POCIs. This forms an adduct which, after
rearrangement and elimination, introduces a chlorine atom at the C1 position—a position highly
activated by the electron-withdrawing nature of the positively charged nitrogen in the
intermediate. This mechanism is a variation of the Reissert reaction conditions.
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Start: 5-Methylisoquinoline

:

Step 1: N-Oxidation
Reagent: H202 / Acetic Acid

:

Intermediate:
5-Methylisoquinoline N-oxide

Final Product:
1-Chloro-5-methylisoquinoline

Click to download full resolution via product page

Caption: Synthetic workflow for 1-Chloro-5-methylisoquinoline.

Analytical Characterization and Quality Control

A self-validating protocol requires rigorous confirmation of the final product's identity and purity.
While a dedicated public spectral database for this specific compound is sparse, its structure
can be unequivocally confirmed by predicting the expected outcomes from standard analytical

techniques.

3.1. Mass Spectrometry (MS)
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e Technique: Electron-Impact Mass Spectrometry (EI-MS) is used to determine the molecular
weight and fragmentation patterns.

» Expected Data:
o Molecular lon (M*): A prominent molecular ion peak should be observed at m/z = 177.

o lIsotopic Pattern: Due to the presence of chlorine, a characteristic M+2 peak should be
observed at m/z = 179 with an intensity of approximately one-third of the M+ peak,
corresponding to the natural abundance of the 37Cl isotope. This isotopic signature is a
crucial validation point.

o Fragmentation: Common fragmentation pathways may include the loss of a chlorine
radical (Cls) or hydrogen cyanide (HCN) from the heterocyclic ring.

3.2. Infrared (IR) Spectroscopy

o Technique: IR spectroscopy identifies the functional groups present in the molecule based on
their vibrational frequencies.

e Expected Data:
o ~3050-3100 cm~1: C-H stretching vibrations from the aromatic rings.
o ~2920-2980 cm~1: C-H stretching from the methyl (CHs) group.

o ~1580-1650 cm~1: C=C and C=N stretching vibrations characteristic of the isoquinoline
ring system.

o ~1000-1100 cm~*: C-ClI stretching vibration.

o The region below 1500 cm~* will contain complex fingerprint vibrations useful for
comparison against a known standard.

3.3. Nuclear Magnetic Resonance (NMR) Spectroscopy

e Technique: *H and 13C NMR are the most powerful tools for elucidating the precise atomic
connectivity of the molecule.
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e Expected *H NMR Data (in CDCls, chemical shifts d in ppm):

o Aromatic Protons (5H): The five protons on the bicyclic ring system will appear in the
aromatic region, typically between & 7.5 and 8.5 ppm. Their exact shifts and coupling
patterns (doublets, triplets, or multiplets) will depend on their position relative to the
nitrogen, chlorine, and methyl substituents. The proton at C8 is often shifted downfield due
to its proximity to the nitrogen lone pair.

o Methyl Protons (3H): A singlet corresponding to the three protons of the methyl group will
appear upfield, likely in the range of d 2.4-2.7 ppm. The singlet nature indicates no
adjacent protons.

e Expected 3C NMR Data (in CDClIs, chemical shifts d in ppm):

o Aromatic Carbons (9 carbons): Multiple signals will be present in the & 120-155 ppm
range. The carbon bearing the chlorine (C1) will be significantly affected and its chemical
shift will be a key identifier.

o Quaternary Carbons: The spectrum will show several quaternary carbons (those without
attached protons), including C1, C5, and the bridgehead carbons, which can be confirmed
using a DEPT (Distortionless Enhancement by Polarization Transfer) experiment.

o Methyl Carbon (1 carbon): A signal in the upfield region, typically & 15-25 ppm, will
correspond to the methyl group carbon.

Applications in Research and Drug Development

1-Chloro-5-methylisoquinoline is not merely a laboratory curiosity; it is a valuable
intermediate in the synthesis of more complex molecules. Its structure is a privileged scaffold in
medicinal chemistry.

The chlorine atom at the C1 position is a versatile synthetic handle. It can be readily displaced
by various nucleophiles (e.g., amines, alcohols, thiols) in nucleophilic aromatic substitution
(SnAr) reactions. This allows for the facile introduction of diverse functional groups, making it an
ideal building block for creating libraries of compounds for drug discovery screening. It is
specifically noted as an intermediate in the development of isoquinoline-based drugs with
potential antitumor, antimicrobial, and anti-inflammatory activities[2].
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Safety and Handling

Adherence to safety protocols is paramount when handling any chemical reagent.

o GHS Hazard Statements: Based on available data, 1-Chloro-5-methylisoquinoline is
classified with the following warnings[1]:

[¢]

H303: May be harmful if swallowed.

H315: Causes skin irritation.

[¢]

o

H319: Causes serious eye irritation.

o

H335: May cause respiratory irritation.

e Handling Recommendations:

Work in a well-ventilated fume hood.

[¢]

o

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab
coat, and chemical-resistant gloves.

o

Avoid inhalation of dust and contact with skin and eyes.

(¢]

Store in a cool, dry place away from incompatible materials[2].

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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© 2025 BenchChem. All rights reserved. 9/9 Tech Support


https://pubchemlite.lcsb.uni.lu/e/compound/640957
https://www.prepchem.com/1-chloro-3-methyl-5-nitro-isoquinoline/
https://www.thieme-connect.de/products/ebooks/lookinside/10.1055/sos-SD-015-01146
https://www.benchchem.com/product/b1582998#1-chloro-5-methylisoquinoline-molecular-structure-and-iupac-name
https://www.benchchem.com/product/b1582998#1-chloro-5-methylisoquinoline-molecular-structure-and-iupac-name
https://www.benchchem.com/product/b1582998#1-chloro-5-methylisoquinoline-molecular-structure-and-iupac-name
https://www.benchchem.com/product/b1582998#1-chloro-5-methylisoquinoline-molecular-structure-and-iupac-name
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1582998?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1582998?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

